molecular formula C23H20ClN3OS B2431709 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 900006-21-5

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2431709
CAS No.: 900006-21-5
M. Wt: 421.94
InChI Key: GYTNETYKUJMTBV-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C23H20ClN3OS and its molecular weight is 421.94. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3OS/c1-16-19(24)11-12-20-22(16)26-23(29-20)27(15-18-9-5-6-14-25-18)21(28)13-10-17-7-3-2-4-8-17/h2-9,11-12,14H,10,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTNETYKUJMTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is a synthetic compound that belongs to the class of thiazole derivatives, known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound, particularly the incorporation of both thiazole and pyridine moieties, suggest potential therapeutic applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C23H20ClN3OSC_{23}H_{20}ClN_{3}OS, with a molecular weight of 421.9 g/mol. Its structure can be represented as follows:

PropertyValue
Common NameThis compound
CAS Number900006-21-5
Molecular FormulaC23H20ClN3OS
Molecular Weight421.9 g/mol

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can enhance antiproliferative activity through structural modifications. In particular, thiazole-based compounds have been evaluated against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, revealing IC50 values in the range of 10.10μg/mL10.10\,\mu g/mL to 2.32μg/mL2.32\,\mu g/mL for various derivatives .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The structural characteristics of this compound may contribute to its effectiveness against bacterial infections. The presence of the benzo[d]thiazole moiety is particularly relevant as it has been linked to antibacterial activity in related compounds .

The mechanism of action for thiazole derivatives typically involves interaction with specific biological targets such as enzymes or receptors. For example, studies have focused on binding interactions with dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby inhibiting bacterial growth. Additionally, molecular dynamics simulations suggest that these compounds may interact with proteins through hydrophobic contacts and hydrogen bonding, influencing their biological activity .

Case Studies

  • Cytotoxicity Evaluation : A study evaluating a series of thiazole derivatives demonstrated that modifications in substituents could significantly alter cytotoxicity profiles against cancer cell lines. Compounds with enhanced lipophilicity showed improved activity, indicating the importance of structural optimization in drug design .
  • Antimicrobial Testing : Another investigation into related thiazole compounds highlighted their efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity. The study utilized standard microbiological assays to confirm the antibacterial properties.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, primarily due to the presence of the thiazole and pyridine moieties in its structure. Key pharmacological properties include:

  • Antibacterial Activity : The compound shows promising antibacterial effects against various strains of bacteria, making it a candidate for antibiotic development. Its thiazole component contributes to its bioactivity by interacting with bacterial enzymes essential for survival .
  • Anticancer Potential : Preliminary studies suggest that N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide may inhibit cancer cell proliferation. It has been tested against several cancer cell lines, showing varying degrees of cytotoxicity, which indicates its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

Case Study 1: Antibacterial Activity

A study explored the antibacterial properties of various thiazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Efficacy

In vitro testing against human breast cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell proliferation. The study highlighted its potential as a lead compound for developing new anticancer therapies, particularly against resistant cancer strains .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound compared to other thiazole derivatives:

Compound NameBiological ActivityMIC (µg/mL)Cell Line TestedReference
This compoundAntibacterial31.25Gram-positive bacteria
Thiazole Derivative AAnticancer50MCF7
Thiazole Derivative BAntibacterial15E. coli

Preparation Methods

Synthesis of 5-Chloro-4-methylbenzo[d]thiazol-2-amine

The thiazole core is synthesized via a Gould-Jacobs cyclization. A mixture of 4-chloro-3-methylaniline (1.0 equiv), ammonium thiocyanate (1.2 equiv), and bromine (1.1 equiv) in acetic acid undergoes reflux at 120°C for 6 hours. The intermediate thiourea cyclizes under acidic conditions to yield the thiazole ring (Yield: 68–72%).

N-Alkylation with Pyridin-2-ylmethyl Bromide

The thiazole amine (1.0 equiv) is reacted with pyridin-2-ylmethyl bromide (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours. This step introduces the pyridinylmethyl moiety (Yield: 55–60%).

Acylation with 3-Phenylpropanoyl Chloride

The alkylated intermediate (1.0 equiv) is treated with 3-phenylpropanoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C, gradually warming to room temperature. The reaction completes within 4 hours, yielding the target propanamide (Yield: 70–75%).

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Optimal Condition Effect on Yield
Solvent (Alkylation) DMF Maximizes solubility of intermediates
Temperature (Cyclization) 120°C Prevents byproduct formation
Coupling Agent (Acylation) Triethylamine Neutralizes HCl, drives reaction forward
Reaction Time (Acylation) 4 hours Balances completion vs. degradation

Microwave-assisted synthesis has been explored for the cyclization step, reducing time from 6 hours to 45 minutes while maintaining yields at 65–68%.

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.51 (d, 1H, pyridine-H), 7.85 (s, 1H, thiazole-H), 7.32–7.25 (m, 5H, phenyl-H), 4.92 (s, 2H, N-CH₂-pyridine), 2.44 (s, 3H, CH₃-thiazole).
  • ¹³C NMR : 172.8 ppm (C=O), 156.2 ppm (thiazole-C2), 149.1 ppm (pyridine-C2).

Infrared Spectroscopy (IR)

  • Peaks at 1654 cm⁻¹ (amide C=O stretch) and 1540 cm⁻¹ (thiazole ring vibration).

Mass Spectrometry (MS)

  • Molecular ion peak at m/z 421.94 [M+H]⁺, consistent with the molecular formula C₂₃H₂₀ClN₃OS.

Comparative Analysis with Related Thiazole Derivatives

Compound Synthetic Route Yield (%) Key Difference
N-(Benzothiazol-2-yl)propanamide Direct acylation 82 Lacks pyridine moiety
N-(Pyridin-2-ylmethyl)thiazole Ullmann coupling 48 Absent propanamide chain
Target Compound Multi-step sequential 70 Integrated heterocycles

The target compound’s lower yield compared to simpler analogs underscores the challenge of introducing multiple functional groups.

Challenges and Limitations

  • Low Alkylation Efficiency : Competing side reactions during N-alkylation reduce yields, necessitating excess pyridin-2-ylmethyl bromide.
  • Purification Complexity : Similar polarities of intermediates require gradient column chromatography, increasing process time.
  • Sensitivity to Moisture : The acylation step demands anhydrous conditions to prevent hydrolysis of the acyl chloride.

Q & A

Q. What are the key steps in synthesizing N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including:

  • Amide bond formation : Coupling the thiazole amine with a propanamide precursor using carbodiimide-based reagents (e.g., EDC or DCC) under anhydrous conditions.
  • N-alkylation : Introducing the pyridin-2-ylmethyl group via nucleophilic substitution, requiring controlled pH (7–9) and polar aprotic solvents (e.g., DMF or DMSO) .
  • Chlorination : Electrophilic substitution at the 5-position of the benzothiazole ring using reagents like NCS (N-chlorosuccinimide) in dichloromethane . Optimization focuses on temperature (60–80°C for amidation), solvent purity, and reaction time (12–24 hours for alkylation). Yield improvements (70–85%) are achieved via iterative adjustments monitored by TLC .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., pyridin-2-ylmethyl substitution) and aromatic proton environments. Key signals include the thiazole C2-H (~δ 8.1 ppm) and pyridine protons (δ 7.2–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 450.12) and detects impurities (<2% by LC-MS) .
  • IR spectroscopy : Confirms amide C=O stretch (~1650–1680 cm1^{-1}) and absence of residual amine groups (no N-H stretch at ~3300 cm1^{-1}) .

Q. How is the compound’s three-dimensional conformation analyzed computationally?

Molecular modeling (e.g., DFT calculations or molecular dynamics simulations) predicts binding modes to biological targets. Key parameters include:

  • Torsional angles : Between the benzothiazole and pyridine rings, influencing steric accessibility.
  • Electrostatic potential maps : Highlight electrophilic regions (amide carbonyl) for nucleophilic interactions . Software like Gaussian or Schrödinger Suite is used, with validation via X-ray crystallography if crystalline derivatives are available .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays (e.g., IC50_{50}50​ variability across studies)?

Contradictions may arise from assay conditions (e.g., cell line heterogeneity, solvent effects). Mitigation strategies include:

  • Dose-response standardization : Use consistent DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .
  • Orthogonal assays : Validate anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .
  • Metabolic stability testing : Assess liver microsome stability to rule out false negatives from rapid degradation .

Q. What experimental design approaches improve synthetic yield and reproducibility?

Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, optimize variables:

  • Critical factors : Temperature, catalyst loading (e.g., for Buchwald-Hartwig amination), and solvent ratios.
  • Interaction effects : For example, higher temperatures (70°C) may reduce reaction time but increase byproduct formation. Statistical tools (e.g., JMP or Minitab) identify optimal conditions (e.g., 65°C, 1.2 eq. catalyst) for >80% yield .

Q. What strategies are recommended for identifying the compound’s biological targets?

  • SPR (Surface Plasmon Resonance) : Screen against protein libraries (e.g., kinases) to detect binding affinity (KD_D values).
  • Cryo-EM or X-ray crystallography : Resolve co-crystal structures with suspected targets (e.g., EGFR or PI3K isoforms) .
  • Proteome-wide profiling : Use affinity-based pull-down assays coupled with LC-MS/MS to identify interacting proteins .

Methodological Considerations

Q. How can researchers validate the compound’s stability under physiological conditions?

  • pH stability studies : Incubate in buffers (pH 2–8) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Plasma stability : Assess half-life in human plasma (e.g., t1/2_{1/2} >4 hours for viable drug candidates) .
  • Light and temperature sensitivity : Store lyophilized samples at -80°C under argon to prevent oxidation .

Q. What computational tools predict ADMET properties for this compound?

  • ADMET Predictor™ or SwissADME : Estimate logP (~3.5), aqueous solubility (<10 µM), and CYP450 inhibition risks.
  • BBB permeability : Use PAMPA-BBB models to assess CNS penetration potential .

Data Interpretation and Reporting

Q. How should researchers address discrepancies in reported biological activity across similar thiazole derivatives?

  • Meta-analysis : Compare structural variations (e.g., substituents at the 4-methyl position) and their impact on activity .
  • Free-energy perturbation (FEP) calculations : Quantify binding energy differences between derivatives and targets .

Q. What are best practices for reporting synthetic protocols to ensure reproducibility?

  • Detailed experimental logs : Include exact reagent grades (e.g., Sigma-Aldrich, ≥99%), inert atmosphere conditions, and purification methods (e.g., column chromatography with silica gel 60) .
  • Open-data repositories : Share raw NMR/MS files on platforms like Zenodo or ChemRxiv .

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